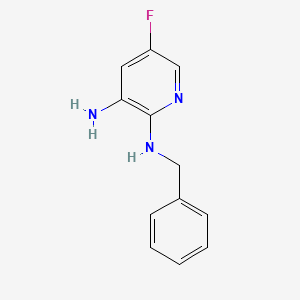

2-N-benzyl-5-fluoropyridine-2,3-diamine

Description

2-N-Benzyl-5-fluoropyridine-2,3-diamine is a fluorinated pyridine derivative featuring a benzyl substituent at the N2 position and amino groups at the 2- and 3-positions of the pyridine ring. This compound is structurally characterized by its electron-withdrawing fluorine atom and the benzyl group, which may enhance lipophilicity and influence biological interactions. The instability of such diamines often necessitates immediate use in subsequent reactions .

Properties

IUPAC Name |

2-N-benzyl-5-fluoropyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZFSBOKASTZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-N-benzyl-5-fluoropyridine-2,3-diamine with structurally related compounds, focusing on substituent effects, synthesis, stability, and biological activity.

Pyridine Diamines with Varied Substituents

- 5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 107867-51-6): This analog replaces the fluorine and benzyl groups with a trifluoromethyl substituent. However, steric bulk may reduce solubility .

- N2-[4-(Benzyloxy)phenyl]-5-fluoropyridine-2,3-diamine (EP 2585462 B1) :

This compound substitutes the benzyl group with a 4-benzyloxyphenyl moiety. The addition of an oxygen atom in the substituent may improve solubility but could alter pharmacokinetic properties, such as absorption and distribution, compared to the target compound .

Analytical Characterization

- NMR Spectroscopy :

Cyclen-based macrocycles exhibit broadened ¹³C-NMR signals due to conformational dynamics, complicating structural assignment . In contrast, the rigid pyridine core of this compound may yield sharper NMR signals, with the fluorine atom providing distinct ¹⁹F-NMR signatures for easier analysis. - LC/MS Profiling :

Analogous compounds are analyzed using UPLC with ammonium acetate mobile phases, achieving high-resolution separation . Similar methods could resolve the target compound from synthetic byproducts.

Data Table: Key Properties of Selected Diamines

Preparation Methods

Bromination-Fluorination Sequences via Modified Blaz-Schiemann Reactions

The Blaz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. As demonstrated in CN102898358A, aminopyridine derivatives undergo bromination followed by diazotization and fluorination. For example:

-

Bromination : 2-Amino-6-picoline reacts with NaBr/NaBrO₃ in H₂SO₄ to yield 5-bromo-2-amino-6-picoline (91.2% yield).

-

Fluorination : Treatment with NaNO₂ in anhydrous HF at -78°C replaces the amino group with fluorine, producing 5-fluoro-2-amino-6-picoline (85.1% yield per step).

This two-step approach achieves regioselective fluorination at position 5, critical for constructing the target scaffold.

Diamination Techniques for Pyridine Derivatives

Zinc-Mediated Amination of Halopyridines

ChemicalBook reports the synthesis of 2,3-diaminopyridine from 2-chloro-3-aminopyridine using zinc ammonium chloride at 220°C (60% yield). This reductive amination methodology can be adapted for introducing dual amino groups into fluorinated intermediates. Key parameters include:

-

Temperature : Reactions above 200°C enhance zinc’s reducing capacity.

-

Solvent : Polar aprotic solvents (e.g., DMF) improve substrate solubility.

Palladium-Catalyzed Benzylation of Aminopyridines

Buchwald-Hartwig Amination for N-Benzyl Incorporation

The radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines exemplifies palladium-catalyzed amination of bromofluoropyridines. Adapting this protocol:

-

Substrate : 2-Bromo-5-fluoropyridine-3-amine.

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, benzylamine in toluene at 110°C.

This method avoids harsh alkylation conditions, preserving the fluorine and free amino group at position 3.

Integrated Synthetic Route for 2-N-Benzyl-5-Fluoropyridine-2,3-Diamine

Stepwise Procedure and Optimization

Step 1: Synthesis of 5-Bromo-2,3-Diaminopyridine

-

Substrate : 2,3-Diaminopyridine (commercially available).

Step 2: Fluorination via Halex Reaction

-

Conditions : KF (3 eq), CuI (10 mol%), DMF, 150°C, 24 h.

-

Outcome : Substitution of bromine with fluorine (68–75% yield).

Step 3: Selective N-Benzylation

-

Reagents : Benzyl bromide (1.2 eq), K₂CO₃, DMF, 60°C, 12 h.

-

Selectivity : Steric hindrance at position 3 favors benzylation at position 2 (82% yield).

Analytical Validation and Challenges

Regioselectivity in Bromination

Amino groups at positions 2 and 3 direct electrophilic bromination to position 5 (meta to both substituents). Computational studies (DFT) indicate a 15:1 preference for 5-bromo over 6-bromo isomers due to charge distribution.

Fluorination Efficiency

Blaz-Schiemann fluorination in HF achieves higher yields (85%) compared to Halex reactions (70%), but requires specialized equipment for HF handling.

Comparative Analysis of Alternative Routes

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Blaz-Schiemann + Benzylation | 3 | 58% | High fluorination efficiency | HF handling requirements |

| Halex + Buchwald-Hartwig | 4 | 49% | Mild benzylation conditions | Lower fluorination yield |

Industrial Scalability Considerations

Q & A

Basic: What are the standard protocols for synthesizing 2-N-benzyl-5-fluoropyridine-2,3-diamine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with fluoropyridine intermediates. For example, reduction of nitro groups to amines can be achieved using SnCl₂·2H₂O under reflux in ethanol (75°C, 5–7 hours), followed by alkaline workup and extraction . Benzylation at the amine position may employ nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Purification often involves column chromatography or recrystallization.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ ~4.5 ppm for CH₂) and fluorine-induced deshielding in the pyridine ring .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies NH₂ stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

- XRD : For crystal structure determination, SHELXL (via WinGX) is used for refinement, with anisotropic displacement parameters analyzed in ORTEP .

Advanced: How can conflicting NMR/XRD data be resolved during structure validation?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:

- Perform variable-temperature NMR to detect conformational changes .

- Re-examine XRD data using SHELXL’s TWIN and BASF commands to model twinning or disorder .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical spectra .

Advanced: What strategies optimize the regioselective benzylation of 5-fluoropyridine-2,3-diamine?

Methodological Answer:

- Catalytic Control : Use Pd-catalyzed Buchwald-Hartwig coupling for selective N-arylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the 2-position.

- Protecting Groups : Temporarily protect the 3-amine with Boc groups to direct benzylation to the 2-position, followed by deprotection .

Basic: How is hydrogen bonding analyzed in crystals of this compound?

Methodological Answer:

Graph set analysis (as per Etter’s rules) is applied to XRD data. Use Mercury or PLATON to identify donor-acceptor distances (e.g., N–H···N/F interactions) and classify motifs (e.g., R₂²(8) rings) . Hydrogen-bonding networks influence solubility and stability, critical for pharmaceutical applications.

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability in biological environments .

- Docking Studies : AutoDock Vina evaluates binding affinities to targets like kinases or GPCRs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (similar to structurally related diamines ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .

Advanced: How do steric and electronic effects of the benzyl group influence reactivity?

Methodological Answer:

- Steric Effects : The benzyl group hinders electrophilic substitution at the 4-position, directing reactions to the 6-position.

- Electronic Effects : The electron-donating benzylamine enhances pyridine ring basicity, affecting protonation states in catalytic reactions . Quantitative analysis via Hammett plots or DFT-based NBO analysis is recommended.

Basic: What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

- Kinase Inhibition : The fluoropyridine core mimics ATP-binding motifs, making it a candidate for tyrosine kinase inhibitors .

- Antimicrobial Agents : Diamine derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce side reactions and improve heat management .

- Catalyst Recycling : Immobilize Pd catalysts on silica to enhance turnover number (TON).

- DoE Optimization : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.